molecular formula C5H10O5 B076711 D-Xylose CAS No. 10257-31-5

D-Xylose

Cat. No.: B076711
CAS No.: 10257-31-5
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-IOVATXLUSA-N
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Biochemical Analysis

Biochemical Properties

D-Xylose plays a crucial role in biochemical reactions. It is initially converted into xylulose by different enzymes in various microorganisms . The enzymes, proteins, and other biomolecules that this compound interacts with include XylFII, a membrane-associated sensor protein, and LytS, a transmembrane histidine kinase for periplasmic this compound sensing .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, this compound can act as a signaling molecule to regulate lipid metabolism and affect multiple physiological characteristics in mycobacteria . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves signal perception at the membrane, which is the first step for this compound metabolism in bacteria . This compound directly interacts with XylFII and inhibits its DNA-binding ability, thus blocking XylFII-mediated repression . This interaction leads to the formation of an active XylFII-LytSN heterotetramer, which transmits the signal to activate the downstream target genes responsible for this compound uptake and metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, in tree xylem water isotopes, this compound shows temporal dynamics with in situ monitoring and modeling . Information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized through a two-step biochemical conversion process that involves the transformation of UDP-Glc into this compound . This conversion is catalyzed by UGD and UXS . The enzymes or cofactors that this compound interacts with include XylFII and LytS .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The transport of this compound is driven by a proton motive force rather than a direct energy drive or a phosphotransferase . The addition of this compound to energy-consuming E. coli cells can elicit an obvious change of alkaline pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

Xylose can be synthesized through various methods, including chemical, physical, and enzymatic degradation of hemicellulose . Chemical degradation involves the use of acids or bases to break down hemicellulose into xylose. Physical methods include the use of heat and pressure to achieve the same result. Enzymatic degradation involves the use of specific enzymes to hydrolyze hemicellulose into xylose .

Industrial Production Methods

Industrial production of xylose typically involves the extraction of hemicellulose from plant biomass, followed by hydrolysis to release xylose . This process can be optimized using various pretreatment methods to increase the yield of xylose. The extracted xylose is then purified and concentrated for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Xylose undergoes several types of chemical reactions, including oxidation, reduction, and dehydration .

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Xylose is similar to other pentose sugars such as arabinose, ribose, and lyxose . xylose is unique in its widespread occurrence in plant biomass and its role as a key component of hemicellulose .

Xylose’s unique properties and widespread availability make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(3R,4S,5R)-oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-IOVATXLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Solid
Record name Xylose
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Record name D-Xylose
Source Human Metabolome Database (HMDB)
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Solubility

555.0 mg/mL
Record name D-Xylose
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CAS No.

10257-31-5, 50855-32-8, 58-86-6
Record name Xylopyranose
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Record name Xyloside
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Record name D-Xylose
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Record name Xylose
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Record name D-Xylose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000098
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

90.5 °C
Record name D-Xylose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000098
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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